![molecular formula C14H12N2O3 B4846229 1-methyl-5-(3-phenyl-2-propen-1-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846229.png)
1-methyl-5-(3-phenyl-2-propen-1-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-methyl-5-(3-phenyl-2-propen-1-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPP and has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 1-methyl-5-(3-phenyl-2-propen-1-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in microorganisms and cancer cells. MPP has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
1-methyl-5-(3-phenyl-2-propen-1-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have significant biochemical and physiological effects in various experimental systems. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-methyl-5-(3-phenyl-2-propen-1-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, its solubility in water is limited, which can make it difficult to work with in certain experimental systems. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several future directions for research on 1-methyl-5-(3-phenyl-2-propen-1-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of focus is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of interest is the investigation of the potential applications of MPP in the treatment of other diseases, such as autoimmune disorders and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound in different experimental systems.
Scientific Research Applications
1-methyl-5-(3-phenyl-2-propen-1-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. MPP has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.
properties
IUPAC Name |
(5E)-1-methyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-16-13(18)11(12(17)15-14(16)19)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,17,19)/b8-5+,11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUXDZXCUWESKB-OSODFHRSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC=CC2=CC=CC=C2)C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-methyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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